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Compound of Interest

Compound Name: Pseudolaric Acid C2

Cat. No.: B15596805 Get Quote

Disclaimer: As of December 2025, specific antifungal research data for Pseudolaric Acid C2 is

not available in the public domain. The following application notes and protocols are based on

the extensively studied and structurally related compounds, Pseudolaric Acid A (PAA) and

Pseudolaric Acid B (PAB), which serve as representative examples for the potential application

of pseudolaric acids in antifungal research.

Introduction
Pseudolaric acids, diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix

kaempferi), have demonstrated significant antifungal properties.[1] These natural products,

particularly Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), exhibit potent activity

against a range of fungal pathogens, including various Candida species.[2][3] Their unique

mode of action, which appears to differ from conventional azole antifungals, makes them

promising candidates for further investigation, especially in the context of drug-resistant fungal

strains.[4] This document provides detailed application notes and experimental protocols for the

use of pseudolaric acids in antifungal research assays.

Mechanism of Action
The antifungal mechanism of pseudolaric acids involves the disruption of the fungal cell

membrane and cell wall integrity.[4][5] Unlike azole drugs that target ergosterol biosynthesis,

pseudolaric acids appear to have a different mechanism.[4] Studies have shown that PAB can

cause cell deformation, swelling, collapse, and outer membrane perforation.[4] Furthermore,

PAB has been found to inhibit the biosynthesis of ergosterol and increase membrane
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permeability.[5] Molecular docking studies suggest that PAB may interact with Rho1, a crucial

component in the (1,3)-β-d-glucan synthesis pathway, which is essential for cell wall integrity.[6]

Data Presentation: Antifungal Activity of
Pseudolaric Acids
The following tables summarize the minimum inhibitory concentrations (MICs) of PAA and PAB

against various fungal species and their synergistic interactions with fluconazole (FLC).

Table 1: Minimum Inhibitory Concentration (MIC) of Pseudolaric Acids against Candida Species

Compound
Fungal
Species

Fluconazole
Susceptibility

MIC Range
(µg/mL)

Reference

PAB
Candida

tropicalis
Resistant 8 - 16 [3]

PAB
Candida

tropicalis
Susceptible 8 - 16 [3]

PAA
Candida

tropicalis
N/A 8 - 128 [2][7]

PAA
C. parapsilosis

sensu stricto
N/A 64 - 128 [2]

PAA C. orthopsilosis N/A 64 - 128 [2]

PAA C. metapsilosis N/A 64 - 128 [2]

PAB Candida albicans N/A Not specified [8]

Table 2: Synergistic Activity of Pseudolaric Acids with Fluconazole (FLC)
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Compound
Fungal
Species

Fluconazole
Susceptibili
ty

Fractional
Inhibitory
Concentrati
on Index
(FICI)
Range

Interpretati
on

Reference

PAB
Candida

tropicalis
Resistant 0.070 - 0.375 Synergism [4]

PAB
Candida

tropicalis
Susceptible 0.070 - 0.375

Synergism in

2/9 strains
[4]

PAA
Candida

tropicalis
Resistant 0.07 - 0.281

Strong

Synergism
[2][7]

Experimental Protocols
Here are detailed protocols for key in vitro antifungal assays.

Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible

growth of a microorganism.

Materials:

Pseudolaric Acid (PAA or PAB) stock solution (e.g., in DMSO)

Test fungus (e.g., Candida albicans)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Sterile 96-well flat-bottom microtiter plates

Spectrophotometer or microplate reader (optional, for OD reading)

Procedure:
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Prepare a fungal inoculum suspension from an overnight culture to a concentration of 1 x 10⁶

to 5 x 10⁶ CFU/mL in RPMI 1640.

Dilute the fungal suspension 1:100 in RPMI 1640 to obtain a final inoculum of 1 x 10⁴ to 5 x

10⁴ CFU/mL.

Prepare serial twofold dilutions of the pseudolaric acid in RPMI 1640 in the 96-well plate. The

final volume in each well should be 100 µL.

Add 100 µL of the fungal inoculum to each well.

Include a growth control well (fungal inoculum without the compound) and a sterility control

well (medium only).

Incubate the plate at 35°C for 24-48 hours.

Determine the MIC visually as the lowest concentration of the compound that causes

complete inhibition of visible growth. Alternatively, read the optical density at 490 nm.

Checkerboard Microdilution Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

Pseudolaric Acid (PAA or PAB) stock solution

Fluconazole (FLC) stock solution

Other materials as listed for the MIC assay

Procedure:

In a 96-well plate, prepare serial dilutions of PAA horizontally and serial dilutions of FLC

vertically.

The final volume in each well containing the drug combination should be 100 µL.

Add 100 µL of the standardized fungal inoculum to each well.
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Include rows and columns with each drug alone to determine their individual MICs.

Include growth and sterility controls.

Incubate the plate at 35°C for 24-48 hours.

Read the MICs for each drug alone and in combination.

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination /

MIC of drug B alone)

Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates

indifference; FICI > 4 indicates antagonism.[4]

Time-Kill Curve Assay
This assay assesses the rate at which an antifungal agent kills a fungal population over time.

Materials:

Pseudolaric Acid (PAA or PAB)

Test fungus

RPMI 1640 medium

Sterile culture tubes

Sterile saline or PBS for dilutions

Agar plates for colony counting

Procedure:

Prepare a fungal suspension in the logarithmic phase of growth (approximately 1 x 10⁵ to 5 x

10⁵ CFU/mL) in RPMI 1640.
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Add the pseudolaric acid at desired concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes

containing the fungal suspension.

Include a growth control tube without the compound.

Incubate all tubes at 35°C with agitation.[9]

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each

tube.

Perform serial dilutions of the aliquots in sterile saline.

Plate the dilutions onto agar plates and incubate at 35°C for 24-48 hours.

Count the number of colonies (CFU/mL) for each time point.

Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in

CFU/mL compared to the initial inoculum is generally considered fungicidal activity.[10][11]

Fungal Biofilm Inhibition Assay (XTT Reduction Assay)
This protocol measures the metabolic activity of fungal biofilms to assess their inhibition by an

antifungal agent.

Materials:

Pseudolaric Acid (PAA or PAB)

Test fungus (e.g., Candida albicans)

RPMI 1640 medium

Sterile 96-well flat-bottom microtiter plates

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

Menadione solution

Plate reader
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Procedure:

Biofilm Formation:

Add 100 µL of a standardized fungal suspension (1 x 10⁷ cells/mL in RPMI 1640) to the

wells of a microtiter plate.

Incubate the plate at 37°C for 90 minutes to allow for initial adhesion.

Wash the wells gently with PBS to remove non-adherent cells.

Add 100 µL of fresh RPMI 1640 and incubate for 24-48 hours at 37°C to allow biofilm

formation.

Biofilm Treatment:

After biofilm formation, gently wash the wells with PBS.

Add 100 µL of RPMI 1640 containing serial dilutions of the pseudolaric acid to the wells.

Include a drug-free control.

Incubate for a further 24 hours at 37°C.

XTT Assay:

Wash the biofilms with PBS.

Prepare the XTT-menadione solution. A typical final concentration is 1 µM menadione in

the XTT solution.[12]

Add 100 µL of the XTT-menadione solution to each well.

Incubate the plate in the dark at 37°C for 2-3 hours.[13]

Measure the colorimetric change at 490 nm using a microplate reader.

The reduction in absorbance compared to the control indicates the inhibition of biofilm

viability.
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Visualizations
Signaling Pathways
The following diagrams illustrate the key fungal signaling pathways potentially affected by

pseudolaric acids.
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Antifungal Targets
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Putative Target of PAB
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida
Species - PMC [pmc.ncbi.nlm.nih.gov]

3. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and
Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

4. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and
Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Effect of pseudolaric acid B on biochemical and physiologic characteristics in
Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation
and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non- albicans
Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for
Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. nelsonlabs.com [nelsonlabs.com]

12. journals.asm.org [journals.asm.org]

13. jcdr.net [jcdr.net]

To cite this document: BenchChem. [Application Notes and Protocols for Pseudolaric Acids
in Antifungal Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596805#using-pseudolaric-acid-c2-in-anti-fungal-
research-assays]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15596805?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/20405078/
https://pubmed.ncbi.nlm.nih.gov/20405078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10494979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10494979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415455/
https://pubmed.ncbi.nlm.nih.gov/32801807/
https://pubmed.ncbi.nlm.nih.gov/32801807/
https://pubmed.ncbi.nlm.nih.gov/29933996/
https://pubmed.ncbi.nlm.nih.gov/29933996/
https://pubmed.ncbi.nlm.nih.gov/37141176/
https://pubmed.ncbi.nlm.nih.gov/37141176/
https://pubmed.ncbi.nlm.nih.gov/37700797/
https://pubmed.ncbi.nlm.nih.gov/37700797/
https://www.researchgate.net/figure/MIC-of-pseudolaric-acid-B-against-C-albicans-strains-isolated-from-different-sources_tbl1_221979594
https://pmc.ncbi.nlm.nih.gov/articles/PMC105779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105779/
https://www.researchgate.net/figure/Time-kill-curve-assessment-method-Time-kill-curve-analysis-according-to-Klepser-et-al_fig2_376476263
https://www.nelsonlabs.com/testing/time-kill-evaluations/
https://journals.asm.org/doi/10.1128/aac.45.9.2475-2479.2001
https://www.jcdr.net/article_fulltext.asp?issn=0973-709x&year=2014&month=November&volume=8&issue=11&page=DC18&id=5147
https://www.benchchem.com/product/b15596805#using-pseudolaric-acid-c2-in-anti-fungal-research-assays
https://www.benchchem.com/product/b15596805#using-pseudolaric-acid-c2-in-anti-fungal-research-assays
https://www.benchchem.com/product/b15596805#using-pseudolaric-acid-c2-in-anti-fungal-research-assays
https://www.benchchem.com/product/b15596805#using-pseudolaric-acid-c2-in-anti-fungal-research-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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